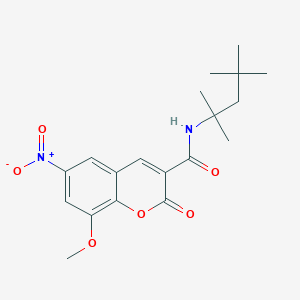
8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide” is a derivative of chromene . Chromenes are an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Molecular Structure Analysis
The molecular structure of chromene derivatives depends on the arrangement of carbon associated with the ring oxygen . The name chromene is applied to both the 2H- and 4H-form of the molecule . The specific molecular structure of “8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide” is not found in the available literature.Scientific Research Applications
Antitumor and Antiproliferative Activities
Research has shown that analogues of chromene compounds, such as the 6-bromo-8-ethoxy-3-nitro-2H-chromene, exhibit potent antiproliferative activities against a panel of tumor cell lines. These compounds are more effective in blocking AKT phosphorylation and inducing cancer cell apoptosis compared to their parent compounds, suggesting their potential as antitumor agents (Yin et al., 2013).
Photochemistry of Spiropyran Metal Complexes
Spiropyrans, including derivatives of 8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide, have been synthesized and structurally characterized for their photoresponsive nature in solution. These complexes are significant for material science applications due to their ability to undergo isomerization in response to various stimuli, such as light, temperature, and metal ion complexation, offering insights into the design of photoresponsive materials (Feuerstein et al., 2019).
Fluorescent Probes for Metal Ions
Nitro-3-carboxamide coumarin derivatives, related to the chemical structure , have been developed as fluorescent probes for selective detection of metal ions like Cu(II) in aqueous solutions. Their high selectivity and strong fluorescence response make them valuable tools for biochemical and environmental monitoring (Bekhradnia et al., 2016).
Visualization of NO/H2S Cross-Talk in Living Cells
The interaction between nitric oxide (NO) and hydrogen sulfide (H2S), crucial gasotransmitters, can be visualized using ratiometric two-photon fluorescence probes based on chromene compounds. This approach aids in understanding the NO/H2S crosstalk, significant for elucidating their roles in biological systems (Zhou et al., 2017).
Synthesis and Antibacterial Effects
New derivatives of 4-hydroxy-chromen-2-one, which share structural features with the compound of interest, have shown high levels of antibacterial activity. The synthesis of these compounds and their characterization through advanced analytical methods underscore their potential as antibacterial agents (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-18(2,3)10-19(4,5)20-16(22)13-8-11-7-12(21(24)25)9-14(26-6)15(11)27-17(13)23/h7-9H,10H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHSTYUEACNVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-6-nitro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

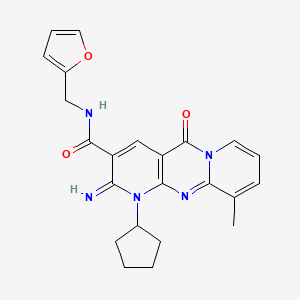
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2917603.png)
![2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2917604.png)
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917606.png)
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2917608.png)
![2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2917609.png)

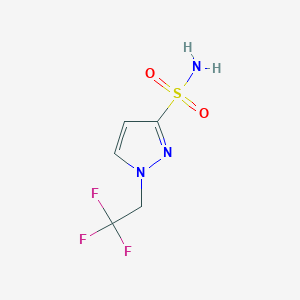
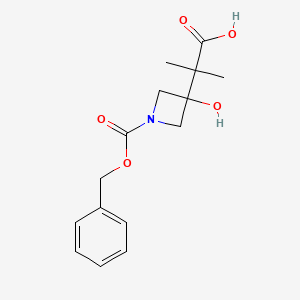


![ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2917620.png)
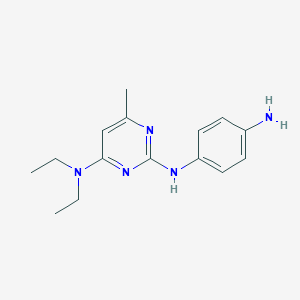
![4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid](/img/structure/B2917624.png)